molecular formula C22H30N2O4 B3849024 N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide

N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide

Cat. No. B3849024
M. Wt: 386.5 g/mol
InChI Key: YWQBGWUENUCJCW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a common motif in many pharmaceuticals and natural products. The molecule also contains a furan ring, which is a heterocyclic compound with a five-membered aromatic ring. The presence of the dimethoxyphenyl group suggests that this compound may have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and furan rings would give the molecule a certain degree of rigidity, while the dimethoxyphenyl group could potentially participate in various electronic interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. The piperidine ring might undergo reactions at the nitrogen atom, while the furan ring could potentially participate in electrophilic aromatic substitution reactions. The dimethoxyphenyl group might also be involved in various reactions, depending on the specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and boiling point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve exploring its synthesis, studying its reactivity, and investigating its potential biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-3-[1-[(5-methylfuran-2-yl)methyl]piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4/c1-16-6-8-19(28-16)15-24-10-4-5-17(14-24)7-9-22(25)23-18-11-20(26-2)13-21(12-18)27-3/h6,8,11-13,17H,4-5,7,9-10,14-15H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWQBGWUENUCJCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2CCCC(C2)CCC(=O)NC3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide
Reactant of Route 2
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide
Reactant of Route 3
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide
Reactant of Route 4
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide
Reactant of Route 6
N-(3,5-dimethoxyphenyl)-3-{1-[(5-methyl-2-furyl)methyl]-3-piperidinyl}propanamide

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